molecular formula C13H12O4 B8790948 ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate CAS No. 33543-95-2

ethyl 7-methyl-4-oxo-4h-chromene-2-carboxylate

Cat. No. B8790948
M. Wt: 232.23 g/mol
InChI Key: DTYYWXDWSQOSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082849

Procedure details

A solution of 10.7g (71.25 mmoles) of 2-hydroxy-4-methylacetophenone and 31.24g (214 mmoles) of diethyloxalate in 25 ml of ethanol is added dropwise to a solution of sodium ethoxide (formed by adding 6.55g of sodium metal to 120 ml of ethanol). The mixture is refluxed for 4 hours, cooled to 0° C. and diluted with 500 ml of ether. The precipitate which forms on standing overnight is filtered off and redissolved in water and the solution acidified (pH approximately 1) with 1N hydrochloric acid. The mixture is extracted with ethyl acetate which is dried and concentrated in vacuo. The residue is dissolved in 100 ml of ethanol and 3 ml of concentrated hydrochloric acid. This solution is refluxed for 1.5 hours, then concentrated in vacuo. The residue is poured into ice water and the precipitate which formed on standing overnight is filtered off and dissolved in ethyl acetate. The ethyl acetate solution is dried and concentrated in vacuo. The residue is purified by flash column chromatography through silica gel and recrystallization from ether/hexanes to give 8.75g of 2-carboethoxy-7-methyl-4-oxo-4H-1-benzopyran as a white crystalline solid having an m.p. of 62°-4° C.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
31.24 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:10])=[O:9])=[C:4]([OH:11])[CH:3]=1.[CH2:12]([O:14][C:15](=[O:21])[C:16](OCC)=O)[CH3:13].[O-]CC.[Na+]>C(O)C.CCOCC>[C:15]([C:16]1[O:11][C:4]2[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][C:5]=2[C:8](=[O:9])[CH:10]=1)([O:14][CH2:12][CH3:13])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)C(=O)C)O
Name
Quantity
31.24 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
120 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in water
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ethyl acetate which
CUSTOM
Type
CUSTOM
Details
is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 100 ml of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
This solution is refluxed for 1.5 hours
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is poured into ice water
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
WAIT
Type
WAIT
Details
on standing overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography through silica gel and recrystallization from ether/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC)C=1OC2=C(C(C1)=O)C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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